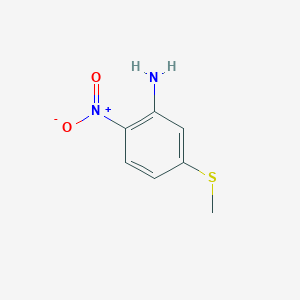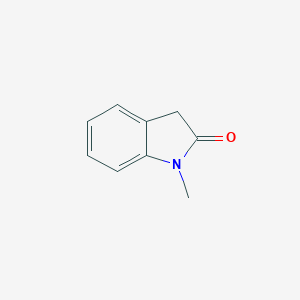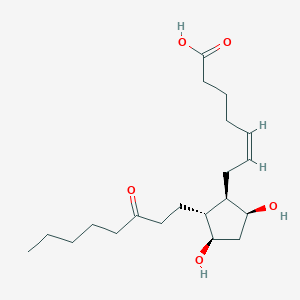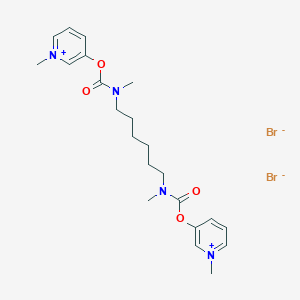
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde
Descripción general
Descripción
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C15H13NO5 and a molecular weight of 287.27 g/mol. It is also known as benzyl-o-vanillin . This compound is an intermediate in the synthesis of 4-Hydroxymelatonin, a metabolite of Melatonin, a hormone found in animals that regulates the sleep cycle .
Synthesis Analysis
2-Benzyloxy-3-methoxybenzaldehyde can be prepared from the reaction of o-vanillin with benzyl bromide in acetone (solvent) and K2CO3 (base) in the presence of tetra-n-butylammonium iodide (catalyst) .Molecular Structure Analysis
The dihedral angle between the two benzene rings in 2-benzyloxy-3-methoxybenzaldehyde crystal is 23.33 (6)° . The structure of this compound can also be represented by the SMILES string: COc1cccc(C=O)c1OCc2ccccc2 .Aplicaciones Científicas De Investigación
Enhancement in Solid Phase Organic Synthesis : Secondary amide-based linkers derived from compounds like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are structurally related to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, have been shown to significantly enhance solid phase organic synthesis. This method yields high purity products, indicating the potential utility of similar compounds in organic synthesis (Swayze, 1997).
Antioxidant and Antibacterial Activities : Novel compounds structurally similar to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde have demonstrated promising in vitro antioxidant and antibacterial activities against various bacteria (Manap et al., 2022).
Crystal Structure Analysis : Research on co-crystal compounds like 1,2,bis(2-hydroxy-3-methoxy-benzylidenehydrazine), related to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde, revealed the presence of medium strong hydrogen bonds. These bonds link oxygen atoms of one molecule to the NH group of another, providing insights into the molecular structure and bonding characteristics (تحریری et al., 2018).
Chemical Synthesis Methods : Studies have explored various synthesis methods involving compounds similar to 2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde. For instance, the bromination of 3-hydroxybenzaldehyde leads to the production of 2-bromo-3-hydroxybenzaldehyde, but not 4-bromo-3-hydroxybenzaldehyde, resulting in compounds like 2-(benzyloxy)-1-bromo-5-methoxy-7-methylnaphthalen (Otterlo et al., 2004).
Nitration of Benzaldehyde : The nitration of benzaldehyde under homogeneous conditions leads to the formation of 2-Nitrobenzaldehyde and 3-nitrobenzaldehyde, with the meta-oriented isomer being the main product. This study provides insights into the reactivity and molecular structure of nitrobenzaldehydes (Russo et al., 2017).
Propiedades
IUPAC Name |
3-methoxy-6-nitro-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14-8-7-13(16(18)19)12(9-17)15(14)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHGRFZRDBMAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-methoxy-6-nitrobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)


![3-Bromo-6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene](/img/structure/B31655.png)

